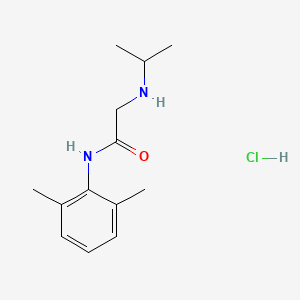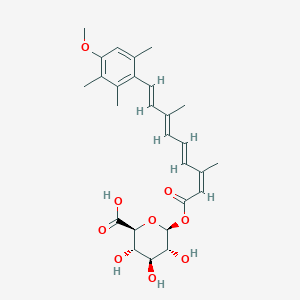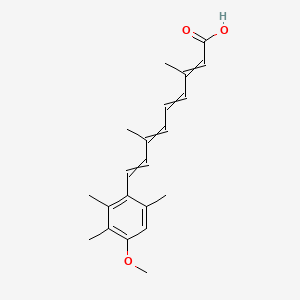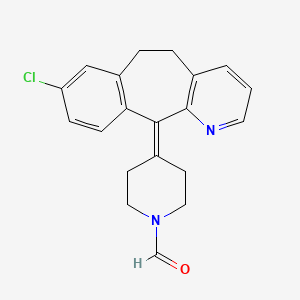
Lubiprostone Related Compound 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lubiprostone Related Compound 3 is a derivative of lubiprostone, a prostaglandin E1 analog. Lubiprostone is primarily used in the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation. This compound shares structural similarities with lubiprostone but may exhibit distinct pharmacological properties and applications.
Aplicaciones Científicas De Investigación
Lubiprostone Related Compound 3 has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying prostaglandin derivatives.
Biology: The compound is used in biological studies to understand its effects on cellular processes and chloride channel activation.
Medicine: Research is conducted to explore its potential therapeutic applications beyond constipation treatment.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
Mecanismo De Acción
Target of Action
Lubiprostone primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the regulation of water and electrolyte balance in the body.
Mode of Action
Lubiprostone acts by specifically activating ClC-2 chloride channels . This activation is independent of protein kinase A action . The activation of these channels promotes the secretion of a chloride-rich fluid .
Biochemical Pathways
The activation of ClC-2 chloride channels leads to an efflux of chloride ions into the lumen, which in turn leads to an efflux of sodium ions . There is evidence that the E prostanoid receptor 4/cAMP/protein kinase A/cystic fibrosis transmembrane conductance regulator (EP4/cAMP/PKA/CFTR) pathway is involved in lubiprostone-induced Cl− and HCO3− secretion .
Pharmacokinetics
M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .
Result of Action
The activation of ClC-2 chloride channels by lubiprostone increases intestinal fluid secretion, thereby softening the stool, increasing gastrointestinal motility, and inducing spontaneous bowel movements . This alleviates symptoms associated with chronic idiopathic constipation .
Action Environment
The action of lubiprostone can be influenced by environmental factors such as diet and the use of other medications. For example, the use of opioid medications can suppress secretomotor neuron excitability, which lubiprostone can bypass . Additionally, the efficacy of lubiprostone can be affected by the presence of certain conditions, such as irritable bowel syndrome .
Análisis Bioquímico
Biochemical Properties
Lubiprostone Related Compound 3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates chloride channels, specifically the ClC-2 chloride channels located on the apical side of gastrointestinal epithelial cells . This activation leads to increased chloride ion secretion into the intestinal lumen, which subsequently draws water into the lumen, softening stools and enhancing intestinal motility. The compound’s interaction with these chloride channels is crucial for its therapeutic effects.
Cellular Effects
This compound influences various cellular processes, particularly in gastrointestinal epithelial cells. It enhances cell signaling pathways related to chloride ion transport, which is essential for maintaining fluid balance in the intestines . Additionally, it affects gene expression by upregulating genes involved in chloride channel production and function. This compound also impacts cellular metabolism by altering the ionic balance within cells, which can influence overall cellular activity and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and activating ClC-2 chloride channels . This binding induces a conformational change in the channel protein, allowing chloride ions to pass through the cell membrane. The increased chloride ion flow into the intestinal lumen promotes water secretion, which is essential for its laxative effect. Additionally, this compound may interact with other proteins involved in chloride transport and regulation, further enhancing its therapeutic action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained chloride channel activation and prolonged effects on intestinal motility . Degradation products may form over time, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively increases intestinal fluid secretion and motility without significant adverse effects . At higher doses, it can cause excessive fluid secretion, leading to diarrhea and potential dehydration. Toxicity studies have indicated that very high doses may result in adverse effects on other organ systems, highlighting the importance of dose optimization for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its activation and degradation. It is metabolized in the liver, where enzymes such as cytochrome P450s may play a role in its biotransformation . The compound’s metabolites are then excreted via the kidneys and feces. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The compound’s distribution is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound is primarily localized in the apical membrane of gastrointestinal epithelial cells, where it exerts its chloride channel-activating effects . The compound may also be found in other cellular compartments, depending on its interactions with intracellular proteins and its metabolic state. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations, ensuring its proper function and activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone Related Compound 3 involves multiple steps, starting from prostaglandin E1. The key steps include:
Oxidation: Prostaglandin E1 is oxidized to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form a bicyclic structure.
Functional Group Modification: Various functional groups are introduced or modified to achieve the desired structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: High-performance liquid chromatography and other purification techniques are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Lubiprostone Related Compound 3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents to the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Comparación Con Compuestos Similares
Similar Compounds
Lubiprostone: The parent compound, used for treating constipation.
Linaclotide: Another compound used for treating constipation, but with a different mechanism of action.
Elobixibat: A bile acid transporter inhibitor used for treating chronic constipation.
Uniqueness
Lubiprostone Related Compound 3 is unique due to its specific structural modifications, which may result in distinct pharmacological properties. Unlike linaclotide and elobixibat, which have different mechanisms of action, this compound shares a similar mechanism with lubiprostone but may offer advantages in terms of efficacy, safety, or specific therapeutic applications.
Propiedades
Número CAS |
1263283-38-0 |
|---|---|
Fórmula molecular |
C20H32F2O5 |
Peso molecular |
390.47 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)








![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
